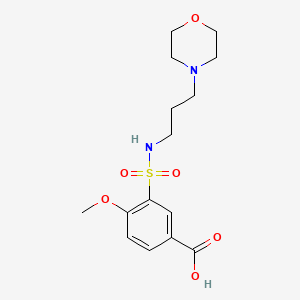
4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid is a useful research compound. Its molecular formula is C15H22N2O6S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)-benzoic acid (CAS No. 748777-71-1) is a sulfonamide derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound's structure includes a morpholine moiety, which is known for enhancing solubility and bioavailability, making it a candidate for various pharmacological studies.
- Molecular Formula: C15H22N2O6S
- Molecular Weight: 358.41 g/mol
- IUPAC Name: 4-Methoxy-3-(3-morpholin-4-yl-propylsulfamoyl)benzoic acid
Biological Activity Overview
The biological activity of this compound has been explored primarily in relation to its effects on various cellular pathways and its potential therapeutic roles. Key areas of research include:
-
Antiproliferative Activity
- Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of human cancer cell lines, suggesting potential use in cancer therapy.
-
Proteasome and Autophagy Modulation
- Research indicates that benzoic acid derivatives can modulate protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). In silico studies suggest that this compound may act as a binder to key enzymes involved in these pathways, enhancing their activity .
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on enzymes such as cathepsins B and L, which are crucial for protein degradation and have implications in cancer progression and neurodegenerative diseases. The binding affinity of the compound to these enzymes was assessed using molecular docking studies, revealing promising interactions that could lead to therapeutic applications .
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity Study
- A study focusing on the anticancer properties of this compound demonstrated a dose-dependent inhibition of cell proliferation in human breast cancer cells. The results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed without notable toxicity to normal cells .
-
Mechanistic Insights
- In another investigation, the compound was shown to enhance the degradation of misfolded proteins through the activation of the proteasome pathway. This effect was particularly pronounced in aged fibroblast cells, suggesting its potential use as an anti-aging agent by improving cellular proteostasis .
特性
IUPAC Name |
4-methoxy-3-(3-morpholin-4-ylpropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6S/c1-22-13-4-3-12(15(18)19)11-14(13)24(20,21)16-5-2-6-17-7-9-23-10-8-17/h3-4,11,16H,2,5-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEODXGAPXXLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














